molecular formula C6H12ClF2NO B3048305 (3R)-3-(difluoromethoxy)piperidinehydrochloride CAS No. 1638744-82-7

(3R)-3-(difluoromethoxy)piperidinehydrochloride

Cat. No. B3048305
CAS RN: 1638744-82-7
M. Wt: 187.61
InChI Key: TWRUORSJHMYXSK-NUBCRITNSA-N
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Description

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Molecular Structure Analysis

Piperidine’s structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom . The structure of “(3R)-3-(difluoromethoxy)piperidinehydrochloride” would be similar, with the addition of a difluoromethoxy group at the 3rd position in the ring.


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It acts as a strong base for the deprotonation of carbonyl compounds .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Divergent Synthesis of Piperidines

    A study by Olofsson et al. (2006) demonstrates the divergent synthesis of various 3,5-dioxygenated piperidines with interesting pharmacological properties. This synthesis includes efficient transformation to cis-(3R,5S)-diacetate with excellent diastereoselectivity and high yield, highlighting the potential of (3R)-3-(difluoromethoxy)piperidinehydrochloride in creating diverse piperidine-based compounds (Olofsson, 2006).

  • Structural Investigation of Piperidine Derivatives

    Dapporto et al. (2002) conducted a structural investigation on 3,5-trans disubstituted piperidine derivatives, including (3R,5R)-1-benzyl-3,5-difluoro-piperidine 1-oxide. This study, which includes X-ray and theoretical studies, provides valuable insights into the structural properties and potential applications of related piperidine derivatives (Dapporto, 2002).

  • Synthesis of Fluorinated N-Heterocycles

    García-Vázquez et al. (2021) report a method to access analogs of fluorinated piperidines, showcasing the significance of (3R)-3-(difluoromethoxy)piperidinehydrochloride in the development of fluorinated N-heterocycles with potential pharmacological applications (García-Vázquez, 2021).

Pharmacological and Biological Studies

  • Histamine H3 Receptor Ligands

    Wijtmans et al. (2010) explore compounds containing a 3-cyclobutoxy motif, a novel constraint in H3 receptor research. This study's methodology and findings are relevant to the research on (3R)-3-(difluoromethoxy)piperidinehydrochloride, as they illustrate the potential applications in developing new pharmacological agents (Wijtmans, 2010).

  • Discovery of H3 Antagonists for Cognitive Disorders

    Brioni et al. (2011) discuss the discovery of histamine H3 antagonists, including 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, for treating cognitive disorders. This study underscores the potential therapeutic applications of piperidine derivatives in neurological conditions (Brioni, 2011).

  • Electrochemical Degradation of Antibiotics

    Wang et al. (2017) investigated the electrochemical degradation of enrofloxacin, using a PbO2 anode. The study's focus on the degradation process involving piperidine rings provides insights into the environmental and biochemical interactions of similar compounds (Wang, 2017).

Mechanism of Action

While the specific mechanism of action for “(3R)-3-(difluoromethoxy)piperidinehydrochloride” is not known, piperidine derivatives often play crucial roles in pharmaceuticals . They can act as building blocks in the synthesis of active pharmaceutical ingredients (APIs) .

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures . It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary .

properties

IUPAC Name

(3R)-3-(difluoromethoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUORSJHMYXSK-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(difluoromethoxy)piperidinehydrochloride

CAS RN

1638744-82-7
Record name Piperidine, 3-(difluoromethoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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